molecular formula C11H13NO5 B125081 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene CAS No. 86255-45-0

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene

Cat. No. B125081
CAS RN: 86255-45-0
M. Wt: 239.22 g/mol
InChI Key: DPZJDIXHUBSWDS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene” is a chemical compound with the molecular formula C11H13NO5 . It is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Neuroprotective Agent

Benzene, 1,2,4-Trimethoxy-5- (2-Methyl-1-Propen-1-Yl), a compound similar to 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene, has been found to have neuroprotective properties. It has been shown to treat intracerebral hemorrhage by inhibiting apoptosis, inflammation, and oxidative stress . This compound has an inhibitory effect on sodium ion channels and an activation effect on GABAA receptors, which are related to brain injury .

Treatment of Intracerebral Hemorrhage

The same compound has been used in the treatment of intracerebral hemorrhage (ICH), a condition that causes high disability rates and mortality among neurodegenerative diseases . The compound reduced brain edema and hematoma volume, improved neurological function and blood-brain barrier permeability, and inhibited inflammatory factors and neuron apoptosis .

Inhibition of Oxidative Stress

In vitro cell experiments have shown that the compound can suppress oxidative stress, cell apoptosis, intracellular calcium influx, and stabilize mitochondrial membrane potential by reducing glutamate’s excitotoxicity .

Co-crystal Formation

A co-crystal of 1,3,5-tris(4-hydroxyphenyl)benzene and 2,4,6-trimethoxy-1,3,5-triazine, which is structurally similar to 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene, has been studied for its self-assembly properties . The co-crystal showed CH···π and π···π interactions driven layer-by-layer self-assembly of hydrogen-bonded hexagonal blocks in the solid state .

Quantum Chemical Investigations

Quantum chemical investigations have been carried out on the co-crystal, providing insights into its molecular geometric parameters, conformational analysis, vibrational wavenumbers and their assignments, the HOMO–LUMO analysis, molecular electrostatic potential, thermodynamic properties, and atomic charges .

Potential Use in Polymer Synthesis

Trisubstituted ethylenes, halogen and methoxy ring-substituted cyanophenyl propenoates (CPP), which are structurally similar to 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene, have found multiple applications in organic and polymer synthesis .

properties

IUPAC Name

1,2,4-trimethoxy-5-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZJDIXHUBSWDS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene

CAS RN

86255-45-0
Record name NSC294440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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